molecular formula C18H27FN2 B10882340 1-Cycloheptyl-4-(3-fluorobenzyl)piperazine

1-Cycloheptyl-4-(3-fluorobenzyl)piperazine

Cat. No.: B10882340
M. Wt: 290.4 g/mol
InChI Key: PMVTWECIMYLYKW-UHFFFAOYSA-N
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Description

1-Cycloheptyl-4-(3-fluorobenzyl)piperazine is a synthetic organic compound characterized by a piperazine ring substituted with a cycloheptyl group and a 3-fluorobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cycloheptyl-4-(3-fluorobenzyl)piperazine typically involves the following steps:

    Formation of the Piperazine Core: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.

    Substitution with Cycloheptyl Group: The cycloheptyl group is introduced via nucleophilic substitution reactions, where a suitable cycloheptyl halide reacts with the piperazine ring.

    Introduction of the 3-Fluorobenzyl Group: The final step involves the reaction of the intermediate compound with 3-fluorobenzyl chloride in the presence of a base such as potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

1-Cycloheptyl-4-(3-fluorobenzyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom on the benzyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Reduced piperazine derivatives.

    Substitution: Substituted benzyl derivatives.

Scientific Research Applications

1-Cycloheptyl-4-(3-fluorobenzyl)piperazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets, such as receptors and enzymes.

    Medicine: Explored for its potential therapeutic effects, including its role as a pharmacophore in drug design.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Cycloheptyl-4-(3-fluorobenzyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-Cycloheptyl-4-(4-fluorobenzyl)piperazine
  • 1-Cycloheptyl-4-(2-fluorobenzyl)piperazine
  • 1-Cycloheptyl-4-(3-chlorobenzyl)piperazine

Uniqueness

1-Cycloheptyl-4-(3-fluorobenzyl)piperazine is unique due to the specific positioning of the fluorine atom on the benzyl group, which can influence its reactivity and interaction with biological targets. This positional isomerism can result in different pharmacological profiles and chemical properties compared to its analogs.

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structural features and reactivity make it a valuable tool for chemists, biologists, and medical researchers. Understanding its preparation methods, chemical reactions, and applications can pave the way for new discoveries and innovations.

Properties

Molecular Formula

C18H27FN2

Molecular Weight

290.4 g/mol

IUPAC Name

1-cycloheptyl-4-[(3-fluorophenyl)methyl]piperazine

InChI

InChI=1S/C18H27FN2/c19-17-7-5-6-16(14-17)15-20-10-12-21(13-11-20)18-8-3-1-2-4-9-18/h5-7,14,18H,1-4,8-13,15H2

InChI Key

PMVTWECIMYLYKW-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)N2CCN(CC2)CC3=CC(=CC=C3)F

Origin of Product

United States

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